molecular formula C14H18BrN3O2S B6970867 4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide

4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide

Cat. No.: B6970867
M. Wt: 372.28 g/mol
InChI Key: GWDZBHNGWWDSKO-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides

Properties

IUPAC Name

4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2S/c1-9-7-12(15)5-6-14(9)21(19,20)17-11(3)13-8-18(4)16-10(13)2/h5-8,11,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDZBHNGWWDSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the sulfonamide intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of 4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine atom and pyrazole ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-benzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide: Lacks the bromine atom.

    4-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide: Contains a chlorine atom instead of bromine.

Uniqueness

4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide is unique due to the presence of both the bromine atom and the pyrazole ring, which confer specific chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

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